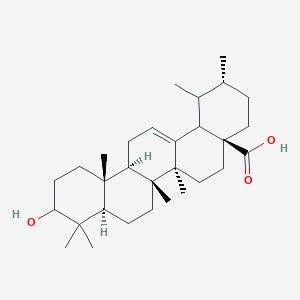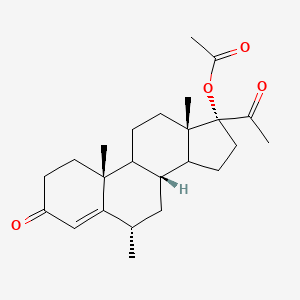![molecular formula C17H24O B7781763 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 71965-25-8](/img/structure/B7781763.png)
2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
Overview
Description
2-Methyl-4-(1,7,7-trimethylbicyclo[221]hept-2-yl)phenol is a chemical compound known for its unique structure and properties It features a phenol group substituted with a 2-methyl group and a 1,7,7-trimethylbicyclo[221]hept-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of 2-methylphenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol: Known for its unique bicyclic structure and phenolic properties.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isobutyrate: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Shares the bicyclic framework but lacks the phenolic group.
Uniqueness
This compound stands out due to its combination of a phenolic group with a bicyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h5-6,9,13-14,18H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPHMRYTZWESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC3CCC2(C3(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992662 | |
| Record name | 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71965-25-8 | |
| Record name | Phenol, 2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6S,6aS,8S,9R,10S,11aS,12S)-1-ethyl-8,10-dimethoxy-3-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocine-6,11a-diol](/img/structure/B7781684.png)
![((1'R,2'R,5S,5'R,6'S,8a'S)-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalene]-5,5'-diyl)dimethanol](/img/structure/B7781691.png)
![1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7781699.png)
![(S)-3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B7781706.png)


![(1S,2S,9R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7781735.png)
![(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B7781744.png)

![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B7781771.png)

![9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7781777.png)

![(4R,5R)-2-[(1S,2S,3R)-4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B7781790.png)
